![molecular formula C13H11FO3S B1440939 3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1032825-01-6](/img/structure/B1440939.png)

3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol

Overview

Description

“3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol” is a chemical compound with the empirical formula C7H8BFO4S . It has a molecular weight of 218.01 . The compound is solid in form .

Synthesis Analysis

The synthesis of this compound and its analogs involves several steps. The benzylamine moiety of the compound is oxidized to a hydroxylamine, which is subsequently converted to a nitroso intermediate . The rearrangement of the nitroso leads to an aldoxime .

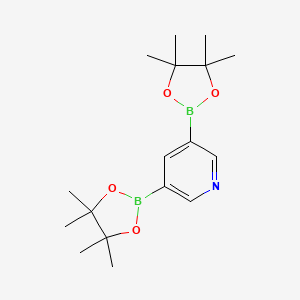

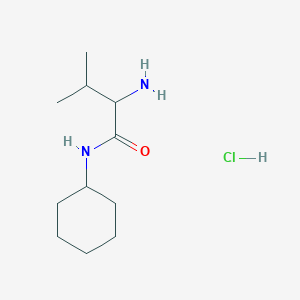

Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string CS(=O)(=O)c1ccc(cc1F)B(O)O . The InChI representation is 1S/C7H8BFO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 .

Chemical Reactions Analysis

The formation of oxime from the compound and its analogs is mediated by rat CYP 3A1/2 . The aldoxime produces a radical or a nitrile oxide intermediate that reacts with glutathione (GSH) and hence produces an unusual GSH adduct .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 218.02 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The compound is solid in form .

Scientific Research Applications

Synthesis and Applications of Fluorinated Compounds

Synthetic Methodologies : Research on the synthesis of fluorinated biphenyls, such as the work by Qiu et al. (2009), demonstrates practical methods for creating key intermediates used in the manufacture of non-steroidal anti-inflammatory materials through bromination and cross-coupling reactions. These methodologies could be relevant to the synthesis of complex fluorinated biphenyls like "3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol" (Qiu et al., 2009).

Fluorescent Chemosensors : The development of chemosensors based on fluorophoric platforms, as reviewed by Roy (2021), indicates the potential for fluorinated compounds in detecting a variety of analytes, including metal ions and anions. This suggests possible research applications in the development of novel sensors or diagnostic tools utilizing specific fluorinated structures (Roy, 2021).

Environmental Considerations and Degradation

Environmental Persistence and Degradation : Studies on the environmental biodegradability of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), provide critical insights into the fate, degradation pathways, and environmental impacts of fluorinated compounds. This knowledge is essential for assessing the environmental safety and sustainability of using such chemicals in various applications (Liu & Avendaño, 2013).

Regulatory Criteria and Fluoropolymers : The discussion on fluoropolymers and their classification as polymers of low concern due to their stability and low bioavailability highlights the importance of understanding the chemical and physical properties of fluorinated compounds for regulatory and safety evaluations (Henry et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is the blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

This compound interacts with its target, factor Xa, by inhibiting its activity . The inhibition of factor Xa prevents the formation of the prothrombinase complex, which is responsible for the proteolysis of prothrombin to catalytically active thrombin . This interaction results in the prevention of clot formation .

Biochemical Pathways

The inhibition of factor Xa affects the coagulation cascade, a biochemical pathway that leads to clot formation . By preventing the formation of the prothrombinase complex, this compound inhibits the conversion of prothrombin to thrombin, thus preventing the cleavage of fibrinogen to fibrin and ultimately inhibiting clot formation .

Result of Action

The molecular and cellular effects of the action of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol include the inhibition of factor Xa and the prevention of clot formation . This can have significant effects in conditions where clot formation is a concern, such as in thrombosis.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been observed, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including liver and kidney damage.

Metabolic Pathways

3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound may also influence the activity of other enzymes and cofactors involved in its metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes . The compound’s localization and accumulation within different tissues can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 3-Fluoro-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name |

2-fluoro-4-(4-methylsulfonylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO3S/c1-18(16,17)11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVYXZFEAKBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684498 | |

| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032825-01-6 | |

| Record name | 3-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B1440858.png)

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)